Cas no 70857-49-7 (N~2~-{[(1S)-1-carboxy-2-phenylethyl]carbamoyl}-N~5~-(diaminomethylidene)-L-ornithyl-N-[(2S)-1-oxo-3-phenylpropan-2-yl]-L-valinamide)
![N~2~-{[(1S)-1-carboxy-2-phenylethyl]carbamoyl}-N~5~-(diaminomethylidene)-L-ornithyl-N-[(2S)-1-oxo-3-phenylpropan-2-yl]-L-valinamide structure](https://it.kuujia.com/scimg/cas/70857-49-7x500.png)
70857-49-7 structure
Nome del prodotto:N~2~-{[(1S)-1-carboxy-2-phenylethyl]carbamoyl}-N~5~-(diaminomethylidene)-L-ornithyl-N-[(2S)-1-oxo-3-phenylpropan-2-yl]-L-valinamide
N~2~-{[(1S)-1-carboxy-2-phenylethyl]carbamoyl}-N~5~-(diaminomethylidene)-L-ornithyl-N-[(2S)-1-oxo-3-phenylpropan-2-yl]-L-valinamide Proprietà chimiche e fisiche
Nomi e identificatori
-
- N~2~-{[(1S)-1-carboxy-2-phenylethyl]carbamoyl}-N~5~-(diaminomethylidene)-L-ornithyl-N-[(2S)-1-oxo-3-phenylpropan-2-yl]-L-valinamide
- L-Valinamide, N~2~-[[[(1S)-1-carboxy-2-phenylethyl]amino]carbonyl]-L-arginyl-N-[(1S)-1-formyl-2-phenylethyl]-
- N~2~-{[(1S)-1-Carboxy-2-phenylethyl]carbamoyl}-L-arginyl-N-[(2S)-1-oxo-3-phenylpropan-2-yl]-L-valinamide
- ?-MAPI
- HY-126988
- L-Valinamide, N(sup 2)-(((1-carboxy-2-phenylethyl)amino)carbonyl)-L-arginyl-N-(1-formyl-2-phenylethyl)-, (1(S),2(S))-
- (2S)-2-[[(1S)-4-(diaminomethylideneamino)-1-[[(1S)-2-methyl-1-[[(2S)-1-oxo-3-phenyl-propan-2-yl]carbamoyl]propyl]carbamoyl]butyl]carbamoylamino]-3-phenyl-propanoic acid
- DTXSID20221093
- .alpha.-MAPI
- AKOS030531673
- alpha-MAPI, >=95%, solid
- Phe-CO-Arg-Val-L-Phe-H
- alpha-Mapi
- CS-0109103
- SP-Chymostatin B
- (2S)-2-[[(2S)-5-(diaminomethylideneamino)-1-[[(2S)-3-methyl-1-oxo-1-[[(2S)-1-oxo-3-phenylpropan-2-yl]amino]butan-2-yl]amino]-1-oxopentan-2-yl]carbamoylamino]-3-phenylpropanoic acid
- 70857-49-7
- L-Valinamide, N2-[[[(1S)-1-carboxy-2-phenylethyl]amino]carbonyl]-L-arginyl-N-[(1S)-1-formyl-2-phenylethyl]-
- N-[N-[N2-[[(1-Carboxy-2-phenylethyl)amino]carbonyl]-L-arginyl]-L-valyl]-L-phenylalanine, aldehyde deriv.
- alkaline protease inhibitor (API)
- DA-58034
- '-MAPI
-
- Inchi: InChI=1S/C30H41N7O6/c1-19(2)25(27(40)34-22(18-38)16-20-10-5-3-6-11-20)37-26(39)23(14-9-15-33-29(31)32)35-30(43)36-24(28(41)42)17-21-12-7-4-8-13-21/h3-8,10-13,18-19,22-25H,9,14-17H2,1-2H3,(H,34,40)(H,37,39)(H,41,42)(H4,31,32,33)(H2,35,36,43)/t22-,23-,24-,25-/m0/s1
- Chiave InChI: SABSBIPNNYDZRS-QORCZRPOSA-N
- Sorrisi: CC(C)C(C(=O)NC(CC1=CC=CC=C1)C=O)NC(=O)C(CCCN=C(N)N)NC(=O)NC(CC2=CC=CC=C2)C(=O)O
Proprietà calcolate
- Massa esatta: 595.31213
- Massa monoisotopica: 595.31183205g/mol
- Conta atomi isotopi: 0
- Conta donatori di obbligazioni idrogeno: 7
- Conta accettatore di obbligazioni idrogeno: 7
- Conta atomi pesanti: 43
- Conta legami ruotabili: 17
- Complessità: 943
- Conteggio di unità legate in modo Covalent: 1
- Conto di stereocentri atomici definito: 4
- Conta stereocentri atomici non definiti: 0
- Conto stereocentrico definito delle obbligazioni: 0
- Conto stereocenter di bond non definito: 0
- XLogP3: 1.7
- Superficie polare topologica: 218Ų
Proprietà sperimentali
- PSA: 218.1
N~2~-{[(1S)-1-carboxy-2-phenylethyl]carbamoyl}-N~5~-(diaminomethylidene)-L-ornithyl-N-[(2S)-1-oxo-3-phenylpropan-2-yl]-L-valinamide Letteratura correlata
-
Ya-Nan Jing Mater. Chem. Front., 2020,4, 2435-2442
-
Dinah R. Parker,Michael J. Pitcher,Peter J. Baker,Isabel Franke,Tom Lancaster,Stephen J. Blundell,Simon J. Clarke Chem. Commun., 2009, 2189-2191
-
Zhen Wang,Hong Wang,Chengjie Wang,Xu Yang Anal. Methods, 2019,11, 5017-5022
-
Dnyaneshwar Kand,Prashant Sahebrao Mandal,Tanmoy Saha,Pinaki Talukdar RSC Adv., 2014,4, 59579-59586
70857-49-7 (N~2~-{[(1S)-1-carboxy-2-phenylethyl]carbamoyl}-N~5~-(diaminomethylidene)-L-ornithyl-N-[(2S)-1-oxo-3-phenylpropan-2-yl]-L-valinamide) Prodotti correlati
- 1782356-84-6(7-Methyl-1,2-dihydroisoquinolin-3(4H)-one)
- 2060063-92-3(1-(piperidin-3-yl)piperidin-2-one dihydrochloride)
- 1368396-99-9(Methyl 6-fluoroquinoline-8-carboxylate)
- 1347108-53-5(5-methyl-4-sulfamoyl-1H-pyrazole-3-carboxylic acid)
- 55557-48-7(3-aminothieno2,3-bpyridine-2-carboxamide)
- 1854904-77-0(1-(4-Fluorophenyl)-2-(3-hydroxyazetidin-1-yl)ethan-1-one)
- 31654-38-3(DL-a-Bromopropionyl-DL-alanine)
- 1014-14-8(5-phenyl-1,3-oxazole-2-carboxylic acid)
- 2138063-83-7(2-(3-methoxy-1,2-thiazol-4-yl)-2-methylpropanoic acid)
- 2229621-75-2(1-{5-chlorothieno3,2-bpyridin-2-yl}-2,2,2-trifluoroethan-1-ol)
Fornitori consigliati
Jinan Hanyu Chemical Co.,Ltd.
Membro d'oro
CN Fornitore
Grosso

Enjia Trading Co., Ltd
Membro d'oro
CN Fornitore
Grosso

Taian Jiayue Biochemical Co., Ltd
Membro d'oro
CN Fornitore
Grosso

Shanghai Aoguang Biotechnology Co., Ltd
Membro d'oro
CN Fornitore
Grosso

PRIBOLAB PTE.LTD
Membro d'oro
CN Fornitore
Reagenti
